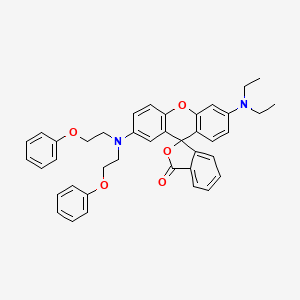
2'-(Bis(2-phenoxyethyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one is a complex organic compound known for its unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one typically involves multi-step organic reactions. One common method includes the reaction of isobenzofuran derivatives with xanthene precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.
化学反応の分析
Types of Reactions
2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of 2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one involves its interaction with specific molecular targets and pathways. The compound’s spiro and xanthene structures allow it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescent properties.
Rhodamine: Known for its use in fluorescent dyes and probes.
Eosin: Used in biological staining and as a fluorescent marker.
Uniqueness
2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one stands out due to its unique combination of spiro and xanthene structures, which confer distinct chemical and biological properties. Its versatility in various applications, from scientific research to industrial uses, highlights its significance in the field of organic chemistry.
特性
CAS番号 |
77946-10-2 |
|---|---|
分子式 |
C40H38N2O5 |
分子量 |
626.7 g/mol |
IUPAC名 |
2'-[bis(2-phenoxyethyl)amino]-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C40H38N2O5/c1-3-41(4-2)30-19-21-35-38(28-30)46-37-22-20-29(27-36(37)40(35)34-18-12-11-17-33(34)39(43)47-40)42(23-25-44-31-13-7-5-8-14-31)24-26-45-32-15-9-6-10-16-32/h5-22,27-28H,3-4,23-26H2,1-2H3 |
InChIキー |
LXPWQKFJRPEKAN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(CCOC6=CC=CC=C6)CCOC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


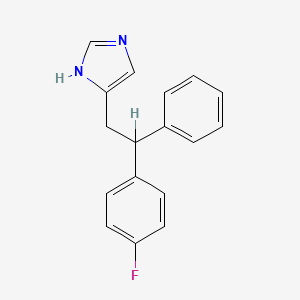




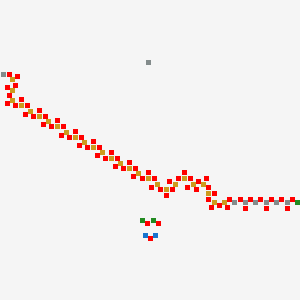

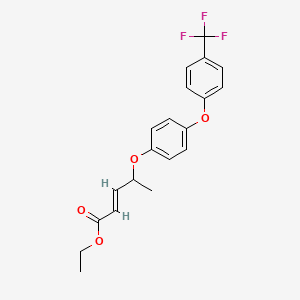
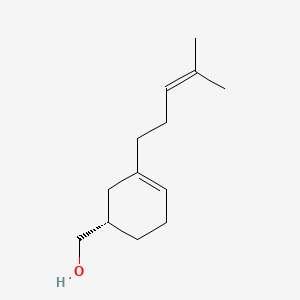
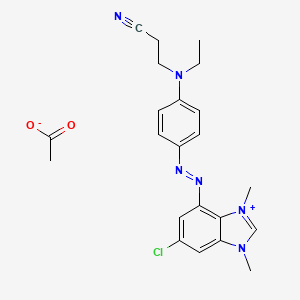
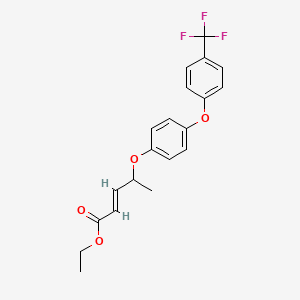
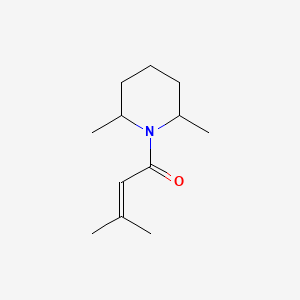
![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
